molecular formula C10H13N5O6S B136680 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate CAS No. 134431-49-5

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

Cat. No. B136680
M. Wt: 331.31 g/mol
InChI Key: BIBJJSCMCXFMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPTIO and is used as a nitric oxide scavenger in biological systems.

Mechanism Of Action

CPTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. This reaction prevents nitric oxide from reacting with other molecules in the biological system, which can lead to cell damage and inflammation. CPTIO also acts as a spin trap by reacting with free radicals to form a stable adduct that can be detected using electron paramagnetic resonance (EPR) spectroscopy.

Biochemical And Physiological Effects

CPTIO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models, including sepsis and ischemia-reperfusion injury. CPTIO has also been shown to improve vascular function in animal models of hypertension and atherosclerosis. Additionally, CPTIO has been shown to protect against neuronal damage in models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CPTIO in lab experiments is its high purity and availability. The synthesis method has been optimized for high yield and purity, which makes it easy to obtain for research purposes. Additionally, CPTIO has a well-defined mechanism of action, which makes it a useful tool for studying nitric oxide signaling pathways and free radical biology. However, one limitation of using CPTIO is its potential to react with other molecules in biological systems, which can lead to off-target effects.

Future Directions

There are several future directions for the study of CPTIO. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the study of CPTIO in combination with other compounds to enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route for CPTIO in various disease models. Finally, the development of new CPTIO derivatives with improved properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of CPTIO involves the reaction of 3-pyridinecarboximidamide with potassium cyanate and nitroxyethyl chloride in the presence of methanesulfonic acid. The reaction yields a white crystalline solid which is then purified through recrystallization. This synthesis method has been optimized for high yield and purity, making CPTIO readily available for research purposes.

Scientific Research Applications

CPTIO has been extensively studied for its potential applications in various fields of science. It is commonly used as a nitric oxide scavenger in biological systems, which makes it useful in the study of nitric oxide signaling pathways. CPTIO has also been used as a spin trap for the detection of free radicals in biological systems. Additionally, CPTIO has been used in the study of oxidative stress and inflammation in various disease models.

properties

CAS RN

134431-49-5

Product Name

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

Molecular Formula

C10H13N5O6S

Molecular Weight

331.31 g/mol

IUPAC Name

2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid

InChI

InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4)

InChI Key

BIBJJSCMCXFMML-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N

Other CAS RN

134431-49-5

synonyms

KRN 2391
KRN-2391
KRN2391
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

Origin of Product

United States

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